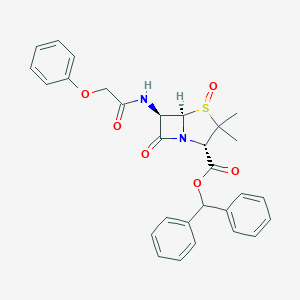
Benzhydryl penicillin V sulfoxide, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzhydryl penicillin V sulfoxide, (R)-, commonly known as BPO, is a type of antibiotic that belongs to the penicillin family. It is a semi-synthetic derivative of penicillin and is used to treat a wide range of bacterial infections. BPO is an important drug in the field of medicine, and its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are crucial areas of study.
Wirkmechanismus
BPO works by inhibiting the bacterial cell wall synthesis, which is an essential step in bacterial growth and replication. It binds to the transpeptidase enzyme, which is responsible for cross-linking the peptidoglycan molecules in the bacterial cell wall. This results in the weakening of the cell wall, leading to bacterial lysis and death.
Biochemische Und Physiologische Effekte
BPO has been shown to have a broad spectrum of activity against various bacterial strains. It is well-absorbed orally and has a long half-life, which allows for less frequent dosing. BPO is primarily eliminated through the kidneys and is generally well-tolerated by patients. However, like all antibiotics, BPO can cause adverse effects such as gastrointestinal disturbances, allergic reactions, and the development of antibiotic resistance.
Vorteile Und Einschränkungen Für Laborexperimente
BPO is a useful tool in laboratory experiments due to its antibacterial properties. It is commonly used to isolate and culture bacteria, as well as to study the effects of antibiotics on bacterial growth. However, its use is limited due to the development of resistance, and alternative antibiotics may be required for certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of BPO. One area of interest is the development of new analogs with improved antibacterial activity and reduced toxicity. Another area of research is the investigation of BPO's potential as an anti-cancer agent, as it has been shown to have cytotoxic effects on some cancer cell lines. Additionally, the use of BPO in combination with other antibiotics or drugs may enhance its effectiveness against resistant bacterial strains.
Conclusion:
In conclusion, BPO is an important antibiotic with a wide range of scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions are crucial areas of study. Further research is needed to fully understand the potential of BPO as an antibacterial and anti-cancer agent, as well as to develop new analogs with improved properties.
Synthesemethoden
BPO is synthesized by the reaction of penicillin V with benzhydryl bromide in the presence of a base. The reaction yields a mixture of diastereomers, which are then separated by chromatography. The (R)-enantiomer is obtained by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
BPO has been extensively studied for its antibacterial properties and is used to treat infections caused by gram-positive bacteria. It is also effective against some gram-negative bacteria, but its use is limited due to the development of resistance. BPO has been used in various scientific research studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
Eigenschaften
CAS-Nummer |
10209-09-3 |
|---|---|
Produktname |
Benzhydryl penicillin V sulfoxide, (R)- |
Molekularformel |
C29H28N2O6S |
Molekulargewicht |
532.6 g/mol |
IUPAC-Name |
benzhydryl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C29H28N2O6S/c1-29(2)25(28(34)37-24(19-12-6-3-7-13-19)20-14-8-4-9-15-20)31-26(33)23(27(31)38(29)35)30-22(32)18-36-21-16-10-5-11-17-21/h3-17,23-25,27H,18H2,1-2H3,(H,30,32)/t23-,25+,27-,38?/m1/s1 |
InChI-Schlüssel |
LCRVLXSXMGVJHV-KWNWCNBBSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1=O)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
Kanonische SMILES |
CC1(C(N2C(S1=O)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C |
Andere CAS-Nummern |
64312-86-3 37591-67-6 10209-09-3 |
Piktogramme |
Irritant; Health Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





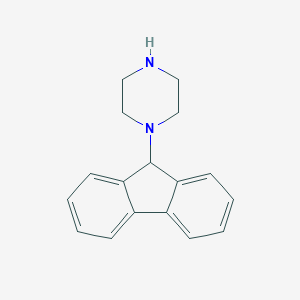
![(6R)-3-Methyl-6-[(2S)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B162050.png)
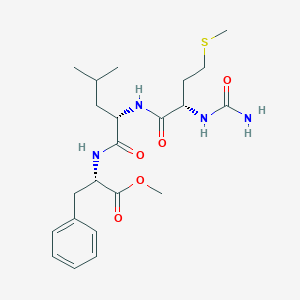


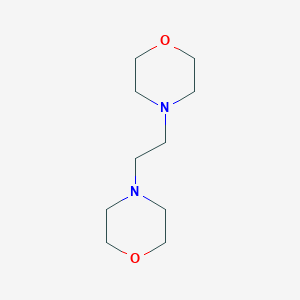
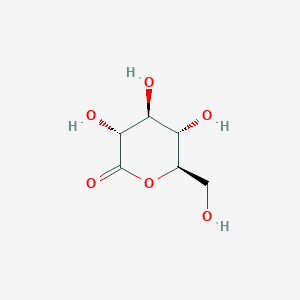



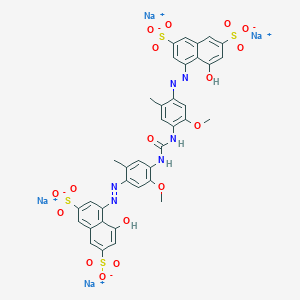
![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)